Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
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Overview
Description
SDZ-202 791 S(+) is a dihydropyridine-type compound known for its role as a voltage-sensitive L-type calcium channel blocker. It is a stereoisomer of SDZ-202 791 R(-), and both compounds are used in various scientific research applications due to their unique properties .
Preparation Methods
The synthesis of SDZ-202 791 S(+) involves several steps, including the formation of the dihydropyridine ring and the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of functional groups: Specific functional groups are introduced to the dihydropyridine ring to achieve the desired chemical structure.
Industrial production methods for SDZ-202 791 S(+) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SDZ-202 791 S(+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SDZ-202 791 S(+) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dihydropyridine-type calcium channel blockers.
Biology: The compound is used to investigate the role of calcium channels in various biological processes, including muscle contraction and neurotransmitter release.
Medicine: SDZ-202 791 S(+) is studied for its potential therapeutic applications in treating conditions related to calcium channel dysfunction, such as hypertension and cardiac arrhythmias.
Mechanism of Action
SDZ-202 791 S(+) exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. By inhibiting these channels, the compound reduces intracellular calcium levels, leading to various physiological effects. The molecular targets of SDZ-202 791 S(+) include the alpha-1 subunit of the L-type calcium channel, and the pathways involved include the modulation of calcium signaling and the regulation of muscle contraction .
Comparison with Similar Compounds
SDZ-202 791 S(+) is similar to other dihydropyridine-type calcium channel blockers, such as nifedipine and amlodipine. it has unique properties that distinguish it from these compounds:
Stereoisomerism: SDZ-202 791 S(+) is the S(+) stereoisomer, which may have different pharmacological effects compared to its R(-) counterpart.
Similar compounds include:
- Nifedipine
- Amlodipine
- SDZ-202 791 R(-)
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Properties
IUPAC Name |
propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZEFDZKPJBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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